molecular formula C22H23N3O6 B6349645 8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-50-6

8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349645
CAS RN: 1326813-50-6
M. Wt: 425.4 g/mol
InChI Key: WGKSXUKKMXHEIF-UHFFFAOYSA-N
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Description

The compound “8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a benzyl group, a nitrobenzoyl group, and a carboxylic acid group. These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It appears to contain a spirocyclic structure (indicated by the term “spiro” in its name), which is a type of cyclic compound where two rings share a single atom. The “4,8-diazaspiro[4.5]decane” portion of the name suggests a spirocyclic structure with two nitrogen atoms .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under various conditions. The benzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group and could potentially be reduced to an amine. The carboxylic acid group could participate in various reactions, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a carboxylic acid group would likely make the compound acidic. The nitro group could contribute to the compound’s reactivity. The compound’s solubility would depend on the balance of polar and nonpolar groups .

Scientific Research Applications

Antibacterial Activity

The structure of MFCD19706558 suggests potential antibacterial properties due to the presence of the 1,3,4-oxadiazole moiety. Oxadiazoles have been reported to possess significant antibacterial activity . This compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent.

Anti-Salmonella Typhi Activity

MFCD19706558 could be explored for its anti-Salmonella Typhi activity. The related 2-amino-1,3,4-oxadiazole derivatives have shown promising results against this pathogen . Further research could lead to the development of new treatments for typhoid fever.

Organic Synthesis

MFCD19706558 could serve as an intermediate in organic synthesis, particularly in reactions at the benzylic position. It could be used in free radical bromination or nucleophilic substitution reactions to create new compounds with varied functional groups .

Chemical Education

This compound can be used as a case study in chemical education to demonstrate various organic reactions, such as electrophilic aromatic substitution and the synthesis of polysubstituted benzenes .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target. The presence of a carboxylic acid group could suggest that it might act as a proton donor in biological systems .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or as a starting material in the development of new drugs or materials .

properties

IUPAC Name

8-benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-20(17-7-4-8-18(13-17)25(29)30)24-19(21(27)28)15-31-22(24)9-11-23(12-10-22)14-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKSXUKKMXHEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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